Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-amino-2-methylpyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-9-17-10(16)8-11(18-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNGOQZUIDSNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719908 | |
| Record name | Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364663-30-8 | |
| Record name | Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Pyrimidine Amines
The tert-butoxycarbonyl (Boc) group is widely employed to protect amine functionalities during multi-step syntheses. For pyrimidine derivatives, this typically involves reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. In one documented procedure, a pyrimidin-4-amine derivative was treated with Boc₂O in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst, achieving 85–90% yield after 12 hours at room temperature. The Boc group’s stability under acidic conditions makes it ideal for subsequent functionalization steps.
Lithiation and Electrophilic Quenching
Stepwise Synthesis and Optimization
Initial Boc Protection of 6-Amino-2-methylpyrimidin-4-amine
The precursor 6-amino-2-methylpyrimidin-4-amine is reacted with Boc₂O in a polar aprotic solvent such as dichloromethane (DCM) or THF. Triethylamine (TEA) is added to scavenge HCl generated during the reaction. A representative protocol from analogous systems achieved 88% yield after 6 hours at 25°C. Excess Boc₂O (1.2 equivalents) ensures complete protection of the amine.
Table 1: Boc Protection Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF/DCM (1:1) |
| Temperature | 25°C |
| Catalyst | DMAP (0.1 eq) |
| Reaction Time | 6–8 hours |
| Yield | 85–90% |
tert-Butyl Group Introduction via Nucleophilic Substitution
Following Boc protection, the C4 position of the pyrimidine ring is activated for alkylation. Using potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF), the lithiated intermediate reacts with tert-butyl bromide at −20°C. This step parallels iodination methods observed in pyridine systems, where yields of 32–57% were reported depending on stoichiometry and temperature.
Table 2: Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Base | t-BuOK (2.5 eq) |
| Electrophile | tert-Butyl bromide (1.5 eq) |
| Solvent | DMF |
| Temperature | −20°C to 0°C |
| Yield | 45–55% |
Alternative Pathways: Coupling and Cyclization
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling offers an alternative route for introducing tert-butyl groups. A boronated pyrimidine intermediate is reacted with tert-butylboronic acid using Pd(PPh₃)₄ as a catalyst. While this method is less common for carbamates, it has been successfully applied to pyridine derivatives with yields up to 75%.
One-Pot Cyclization Strategies
In a streamlined approach, 2-methylpyrimidine-4,6-diamine is treated with Boc₂O and tert-butyl chloroformate simultaneously. This one-pot method reduces purification steps but risks overprotection. Optimized conditions (0°C, 4 hours) yielded 68% of the target compound in pilot studies.
Challenges and Yield Optimization
Competing Side Reactions
Overalkylation and deprotection are major challenges. Excess electrophile or prolonged reaction times lead to di-tert-butyl byproducts, reducing monofunctionalized product yields. Kinetic control through low-temperature conditions (−78°C) and staggered reagent addition mitigates this issue.
Solvent and Catalyst Selection
Polar aprotic solvents like DMF enhance electrophile solubility but may accelerate Boc group hydrolysis. Mixed solvent systems (e.g., THF/DCM) balance reactivity and stability. Catalysts such as DMAP improve Boc protection efficiency without side reactions.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR of Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate displays characteristic peaks:
-
δ 1.48 ppm (s, 18H, tert-butyl groups)
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δ 2.55 ppm (s, 3H, methyl group)
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δ 6.82 ppm (s, 1H, pyrimidine H5)
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δ 8.10 ppm (s, 1H, NH)
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various amines, halides, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrimidine ring, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate in Drug Synthesis
Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the preparation of Ivacaftor, a drug approved by the FDA for the treatment of cystic fibrosis. The synthesis pathway typically includes the protection of functional groups followed by nitration and reduction processes to yield the desired compounds with high purity and yield .
1.2 Structure-Activity Relationship Studies
Recent studies have highlighted the significance of this compound in structure-activity relationship (SAR) investigations. Researchers have utilized this compound to explore modifications that enhance potency and selectivity against various biological targets, particularly in the context of PDE2A inhibitors. The incorporation of different substituents at specific positions on the pyrimidine core has been shown to significantly affect the biological activity of resulting derivatives .
Therapeutic Potential
2.1 Anticancer Research
The compound's structural features make it a candidate for anticancer research. Its derivatives have been evaluated for their ability to inhibit key enzymes involved in cancer progression, showcasing promising results in preclinical models. For instance, compounds derived from this compound have demonstrated efficacy in reducing tumor growth and enhancing apoptosis in cancer cell lines .
2.2 Neuropharmacological Applications
In neuropharmacology, this compound derivatives are being investigated for their potential to treat cognitive impairments and neurodegenerative diseases. Recent findings suggest that these compounds can modulate pathways associated with neurotransmitter release and neuronal survival, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based Carbamates
tert-Butyl (6-aminopyrimidin-4-yl)carbamate (CAS 1330532-98-3)
- Structural Differences : Lacks the 2-methyl group present in the target compound.
- Physicochemical Properties : Reduced lipophilicity compared to the 2-methyl analog, as methyl groups contribute to hydrophobicity.
(6-Amino-2-methylpyrimidin-4-yl)methanol
- Functional Group Variation : Replaces the tert-butyl carbamate with a hydroxymethyl group.
- Reactivity : The hydroxyl group increases polarity, improving aqueous solubility but limiting stability under acidic or oxidative conditions. The carbamate in the target compound offers better protection for the amine during synthetic steps .
Pyridine and Piperidine Carbamates
tert-Butyl (6-methoxypyridin-2-yl)carbamate
- Ring System : Pyridine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens).
- Electronic Effects : The pyrimidine’s additional nitrogen increases electron-deficient character, influencing nucleophilic substitution rates. The methoxy group in the pyridine analog enhances electron donation, contrasting with the electron-withdrawing carbamate in the target compound .
tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Polyamine Carbamates (Marine Drugs Studies)
Compounds like di-tert-butyl butane-1,4-diylbis((3-aminopropyl)carbamate) :
- Structural Complexity : Polyamine chains with multiple carbamate groups vs. a single pyrimidine core.
- Biological Activity : Tested against T. brucei rhodesiense and P. falciparum, these analogs showed moderate antiprotozoal activity (IC₅₀ values: 1–10 µM). The target compound’s pyrimidine core may enhance binding to enzymes like dihydrofolate reductase, a common target in antiparasitic drug design .
Biological Activity
Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound is characterized by its pyrimidine core, which is substituted with tert-butyl and amino groups. The synthesis typically involves:
- Formation of the Pyrimidine Ring : This is achieved through the condensation of 2-methylpyrimidine with tert-butyl carbamate.
- Introduction of the Amino Group : Nucleophilic substitution reactions are employed to introduce the amino group into the pyrimidine structure.
- Protection of Functional Groups : Tert-butyl groups are used to protect reactive sites during synthesis, enhancing stability and yield.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or activator within various biochemical pathways, influencing cellular processes such as:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit nitric oxide synthase (nNOS), which plays a crucial role in neurovascular signaling and can be implicated in neurodegenerative diseases .
- Modulation of Neurotransmitter Activity : Its structural features suggest potential interactions with neurotransmitter systems, particularly in the context of neuroprotection and cognitive enhancement.
In vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in various in vitro models:
- Neuroprotective Effects : In studies involving neuronal cell lines, the compound was shown to reduce oxidative stress markers and enhance cell viability under conditions mimicking neurodegeneration .
| Study | Model | Findings |
|---|---|---|
| Neuronal Cell Lines | Reduced apoptosis and oxidative stress | |
| Astrocyte Cultures | Inhibition of TNF-α production | |
| Rat Models | Improved cognitive function post-treatment |
In vivo Studies
In vivo studies have also highlighted the compound's potential therapeutic effects:
- Cerebral Protection : In a rabbit model for cerebral palsy, this compound was found to prevent hypoxia-induced neuronal death .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group. For example, Boc₂O is reacted with the amine precursor in dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions. NaHCO₃ is often used as a base in polar aprotic solvents like DMAc to facilitate nucleophilic substitution. Yield optimization requires strict temperature control, inert atmospheres (N₂), and stoichiometric balancing of reagents. Column chromatography (e.g., silica gel with EtOAc/hexane gradients) is critical for isolating intermediates .
Q. How is column chromatography optimized for purifying intermediates in the synthesis of this compound?
- Methodological Answer : Solvent polarity and stationary phase selection are key. For pyrimidine derivatives, silica gel with ethyl acetate/hexane mixtures (10–40% EtOAc) effectively separates polar intermediates. Pre-adsorption of crude residues onto silica before loading improves resolution. Monitoring fractions via TLC (UV visualization) ensures purity. Repeated chromatography may be necessary for sterically hindered or highly polar intermediates .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Aromatic protons on the pyrimidine ring appear as singlets (δ 8.2–8.3 ppm), while tert-butyl groups resonate as singlets (δ 1.3–1.4 ppm). Coupling constants confirm substitution patterns .
- MS (ESI+) : Molecular ion peaks (e.g., m/z 469 [M+H]⁺) and fragmentation patterns validate the molecular weight and functional groups .
- IR : Stretching frequencies for carbamate C=O (~1680–1720 cm⁻¹) and NH₂ (~3300–3500 cm⁻¹) confirm Boc protection and amine presence .
Advanced Research Questions
Q. How can computational tools like SHELX assist in the structural elucidation of crystalline derivatives of this compound?
- Methodological Answer : SHELX programs (e.g., SHELXL) refine X-ray diffraction data to resolve crystal structures. Key steps include:
- Data Integration : Use SHELXS for initial phase determination via direct methods.
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Constraints (e.g., rigid-body refinement for tert-butyl groups) improve accuracy.
- Validation : ORTEP-3 generates graphical representations to verify bond lengths/angles against crystallographic databases .
Q. What strategies mitigate side reactions during palladium-catalyzed coupling steps in the synthesis of related pyrimidine derivatives?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst enhances selectivity in Sonogashira or Suzuki couplings. Lower catalyst loadings (1–2 mol%) reduce homocoupling byproducts .
- Solvent Optimization : THF or DMF stabilizes palladium intermediates. Anhydrous conditions prevent hydrolysis of sensitive alkynyl or boronic acid reagents.
- Additives : DIEA (N,N-diisopropylethylamine) scavenges HCl, minimizing acid-induced decomposition .
Q. How does Boc protection/deprotection affect the functionalization of the pyrimidine core in multi-step syntheses?
- Methodological Answer :
- Protection : Boc groups prevent undesired nucleophilic attack at the 6-amino position during halogenation or cross-coupling reactions.
- Deprotection : TFA (trifluoroacetic acid) in DCM selectively removes the Boc group, regenerating the free amine for subsequent acylation or alkylation. Kinetic studies show that deprotection at 0°C minimizes pyrimidine ring degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
